molecular formula C7H11N3 B1321212 6-Isopropylpyrimidin-4-amine CAS No. 1159818-06-0

6-Isopropylpyrimidin-4-amine

Cat. No. B1321212
M. Wt: 137.18 g/mol
InChI Key: ZVKFQZPWQXBUOJ-UHFFFAOYSA-N
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Description

6-Isopropylpyrimidin-4-amine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. While the provided papers do not directly discuss 6-Isopropylpyrimidin-4-amine, they do provide insights into closely related compounds which can help infer some of the properties and synthesis methods that might be applicable to 6-Isopropylpyrimidin-4-amine.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was achieved through a consecutive method that includes an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . This method showcases the potential for creating diverse pyrimidine derivatives through the manipulation of reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary significantly, affecting their physical and chemical properties. For example, the title compound in one of the papers features two crystallographically independent molecules with similar geometry, where one of the amide groups is almost coplanar with the pyrimidine ring, while the other is significantly twisted . This indicates that even subtle changes in the molecular structure can lead to different spatial arrangements, which may influence the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, often influenced by their substituents. The presence of amine groups, for example, can facilitate the formation of hydrogen bonds, as seen in the 6-amino-2,5-bis(pivaloylamino)pyrimidin-4(3H)-one dihydrate, where intramolecular N—H⋯O hydrogen bonds generate an S(6) ring motif . These hydrogen bonding patterns can lead to the formation of chains and two-dimensional networks, which are crucial for the compound's stability and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of isopropyl groups in 6-Isopropylpyrimidin-4-amine would likely affect its hydrophobicity, solubility, and potential interactions with biological targets. Although the papers do not directly discuss the properties of 6-Isopropylpyrimidin-4-amine, they do mention the antihypertensive activity of related compounds, suggesting that structural variations in the pyrimidine ring can significantly impact biological activity . This highlights the importance of understanding the relationship between structure and function in the development of therapeutic agents.

Scientific Research Applications

Antihypertensive Activity

  • 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 6-Isopropylpyrimidin-4-amine, have been evaluated for antihypertensive activity, showing promising results in lowering blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).

Antifungal Effects

  • Certain derivatives of 6-Isopropylpyrimidin-4-amine have shown significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).

Tyrosine Kinase Inhibition

  • Derivatives of 6-Isopropylpyrimidin-4-amine have been investigated as inhibitors of tyrosine kinase activity of receptors for the EGF family of growth factors, showing potent in vitro inhibition (Rewcastle et al., 1998).

Histamine Receptor Ligands

  • Research into 2-aminopyrimidines, structurally related to 6-Isopropylpyrimidin-4-amine, has shown these compounds to be effective ligands for the histamine H4 receptor, with potential anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Aurora Kinase Inhibition

  • Studies on 4,6-diphenylpyrimidin-2-amine derivatives related to 6-Isopropylpyrimidin-4-amine have found them to be potent inhibitors of Aurora kinase A, suggesting potential in cancer therapy (Lee et al., 2019).

Corrosion Inhibition

  • Pyrimidine derivatives including 7-methoxypyrido[2,3-d]pyrimidin-4-amine have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media, showcasing their industrial application (Yadav et al., 2015).

Crystal Structure and DFT Studies

  • Structural and theoretical studies of compounds containing the pyrimidin-2-amine moiety have provided insights into their molecular and electronic structure, aiding in the understanding of their reactivity and properties (Murugavel et al., 2014).

Antiangiogenic Potential

  • Computational studies on derivatives of 6-Isopropylpyrimidin-4-amine have explored their potential as antiangiogenic agents, with significant binding energy results in comparison to reference drug compounds (Jafar & Hussein, 2021).

Enzyme Amination

  • Amination of enzymes, which can involve compounds like 6-Isopropylpyrimidin-4-amine, has been researched for enhancing biocatalyst performance in industrial applications (Rodrigues et al., 2014).

Safety And Hazards

The safety data sheet for “6-Isopropylpyrimidin-4-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKFQZPWQXBUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylpyrimidin-4-amine

CAS RN

1159818-06-0
Record name 6-(propan-2-yl)pyrimidin-4-amine
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